6-Methylpicolinic acid-thioamide

Description

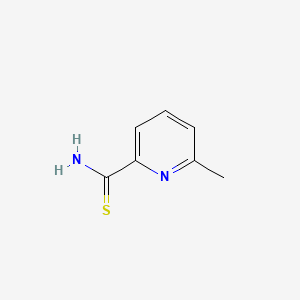

Structure

2D Structure

Properties

IUPAC Name |

6-methylpyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBNVICEAWQVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208061 | |

| Record name | 6-Methylpicolinic acid-thioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5933-30-2 | |

| Record name | 6-Methyl-2-pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpicolinic acid-thioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5933-30-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpicolinic acid-thioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-2-thioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLPICOLINIC ACID-THIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLS3E7UN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methylpicolinic Acid-Thioamide: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Core Chemical Properties

6-Methylpicolinic acid-thioamide, also known as 6-methyl-2-pyridinecarbothioamide, is a sulfur-containing organic compound. The presence of a thioamide group in place of a more common amide group can significantly influence its physicochemical properties, including hydrogen bonding capacity, nucleophilicity, and reactivity. Thioamides are known to be more reactive towards both nucleophiles and electrophiles compared to their amide counterparts.

The substitution of an amide with a thioamide can also enhance the metabolic stability of molecules, making them more resistant to enzymatic degradation, a property that is of interest in drug development.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5933-30-2 | [2] |

| Molecular Formula | C₇H₈N₂S | [2] |

| Molecular Weight | 152.22 g/mol | [2] |

| Melting Point | 103-104 °C | [2] |

| InChI | InChI=1S/C7H8N2S/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| InChIKey | USBNVICEAWQVGN-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=NC(=CC=C1)C(=S)N |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not available in the current scientific literature. However, the synthesis of similar pyridinecarbothioamides has been reported through various methods. A general approach involves the thionation of the corresponding amide, 6-methylpicolinamide.

General Synthesis Workflow: Thionation of 6-Methylpicolinamide

The conversion of an amide to a thioamide is commonly achieved using a thionating agent. Lawesson's reagent is a widely used reagent for this purpose. The following diagram illustrates a generalized workflow for such a reaction.

Caption: Generalized workflow for the synthesis of this compound.

Disclaimer: This is a generalized protocol and has not been specifically validated for this compound. The reaction conditions, including solvent, temperature, and reaction time, would require optimization.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. Characterization of this compound would require standard analytical techniques to confirm its structure and purity.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or potential signaling pathways associated with this compound. Studies on other picolinamide derivatives have shown a wide range of biological activities, but these cannot be directly extrapolated to the thioamide derivative. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

Conclusion

This compound is a compound for which basic chemical identifiers and a melting point are known. However, a significant gap exists in the scientific literature concerning its detailed chemical properties, synthesis, and biological function. This presents an opportunity for further research to characterize this molecule and explore its potential applications. Researchers interested in this compound would need to undertake de novo synthesis, full analytical characterization, and biological screening to elucidate its properties.

References

An In-depth Technical Guide to 6-Methylpicolinic Acid-thioamide: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpicolinic acid-thioamide, also known as 6-methylpyridine-2-carbothioamide, is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a thioamide group in place of a carboxylic acid or amide can significantly alter a molecule's physicochemical properties, including its acidity, hydrogen bonding capability, and metal-chelating properties. This guide provides a comprehensive overview of the structure and synthesis of this compound, presenting key data and experimental protocols to aid in its further investigation and application.

Molecular Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a methyl group at the 6-position and a thioamide group at the 2-position.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5933-30-2 | [1][2][3] |

| Molecular Formula | C₇H₈N₂S | [2][3] |

| Molecular Weight | 152.22 g/mol | [3] |

| Melting Point | 103-104 °C | [1] |

| Boiling Point | 288.3 °C at 760 mmHg | [2] |

| Density | 1.212 g/cm³ | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary synthetic route to this compound involves the thionation of its corresponding amide precursor, 6-methylpicolinamide. This transformation is most commonly achieved using Lawesson's reagent. An alternative theoretical pathway could involve the reaction of 2-cyano-6-methylpyridine with a sulfur source.

Synthesis via Thionation of 6-Methylpicolinamide

This is the most established method for the preparation of this compound. The reaction involves the conversion of the carbonyl group of the amide to a thiocarbonyl group.

Reaction Scheme:

Figure 1: Synthesis of this compound via thionation.

Experimental Protocol:

Materials:

-

6-Methylpicolinamide (starting material)

-

Lawesson's reagent (0.5 - 1.0 equivalents)

-

Anhydrous solvent (e.g., toluene or tetrahydrofuran (THF))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylpicolinamide in the chosen anhydrous solvent under an inert atmosphere.

-

Add Lawesson's reagent to the solution. The molar ratio of Lawesson's reagent to the amide can be optimized, but typically ranges from 0.5 to 1.0 equivalents.

-

Heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified. Purification often involves aqueous work-up followed by column chromatography on silica gel.

Quantitative Data:

Specific yield and detailed purification methods for the synthesis of this compound have not been reported in the searched literature. Researchers should optimize the reaction conditions and purification to achieve the best results.

Synthesis from 2-Cyano-6-methylpyridine

Another potential, though less documented, synthetic route involves the conversion of a nitrile group to a thioamide. 2-Cyano-6-methylpyridine has been identified as a precursor to 6-methylpyridine-2-carbothioamide[2]. This transformation can typically be achieved by reaction with a source of hydrogen sulfide, such as H₂S gas or a salt like sodium hydrosulfide (NaSH).

Reaction Scheme:

Figure 2: Potential synthesis of this compound from a nitrile precursor.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound from 2-cyano-6-methylpyridine is not available in the reviewed literature. A general approach would involve dissolving the nitrile in a suitable solvent and treating it with a sulfurizing agent.

Characterization Data

Detailed spectroscopic data for this compound is not extensively published. However, based on its structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), and the aromatic protons on the pyridine ring (likely multiplets or doublets/triplets depending on the coupling). The two protons of the thioamide NH₂ group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the carbons of the pyridine ring, and the thiocarbonyl carbon (C=S), which typically appears at a characteristic downfield shift.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the thioamide group (typically in the range of 3100-3400 cm⁻¹), C=S stretching (around 1000-1250 cm⁻¹), and various C-H and C=N vibrations from the pyridine ring.

Conclusion

This technical guide provides a foundational understanding of the structure and synthesis of this compound. While the thionation of 6-methylpicolinamide stands as the most probable synthetic route, a detailed, optimized experimental protocol with comprehensive characterization data is yet to be extensively reported in the scientific literature. The information and general protocols provided herein offer a solid starting point for researchers and drug development professionals interested in exploring the potential of this and related thioamide compounds. Further research is warranted to fully elucidate the synthetic details and to explore the biological and material properties of this intriguing molecule.

References

6-Methylpicolinic acid-thioamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylpicolinic acid-thioamide, also known as 6-methyl-2-pyridinecarbothioamide. It covers its chemical properties, a detailed synthetic pathway with experimental protocols, and a summary of the biological context of related compounds.

Core Compound Information

This compound is a sulfur-containing organic compound belonging to the pyridine family. The presence of a thioamide group in place of an amide can significantly alter a molecule's physicochemical properties, including its hydrogen bonding capacity, nucleophilicity, and reactivity.

| Property | Value | Reference |

| CAS Number | 5933-30-2 | [1] |

| Molecular Formula | C₇H₈N₂S | [1] |

| Molecular Weight | 152.22 g/mol | [1] |

| Canonical SMILES | CC1=NC(=CC=C1)C(=S)N | [1] |

| InChI | InChI=1S/C7H8N2S/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10) | [1] |

| Synonyms | 6-Methyl-2-pyridinecarbothioamide, 6-Methylpicolinic thionamide, 2-Pyridinecarbothioamide, 6-methyl- | [1] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a three-step process starting from the readily available 2,6-lutidine. The pathway involves an initial oxidation to form the carboxylic acid, followed by amidation to the corresponding amide, and a final thionation step.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 6-Methyl-2-pyridinecarboxylic acid

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2,6-dimethylpyridine (10.71 g, 0.1 mol) in 500 mL of deionized water.

-

Heat the solution to 60°C with stirring.

-

Slowly add potassium permanganate (KMnO₄, 23.7 g, 0.15 mol) in ten portions, with a 30-minute interval between each addition, while maintaining the temperature at approximately 60°C.

-

Continue the reaction for 5 hours.

-

After completion, filter the hot solution to remove insoluble manganese dioxide.

-

Cool the filtrate and adjust the pH to 5 with a suitable acid.

-

Extract the product with ethyl acetate.

-

Collect the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield 6-methyl-2-pyridinecarboxylic acid.

Step 2: Synthesis of 6-Methylpicolinamide

Experimental Protocol:

Note: A specific protocol for the amidation of 6-methyl-2-pyridinecarboxylic acid was not found in the searched literature. The following is a general procedure for the amidation of a carboxylic acid via an acyl chloride.

-

To a solution of 6-methyl-2-pyridinecarboxylic acid (1 equivalent) in an inert solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in an inert solvent and add it dropwise to a cooled (0°C) concentrated aqueous solution of ammonium hydroxide (excess).

-

Stir the reaction mixture vigorously for a few hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 6-methylpicolinamide.

Step 3: Synthesis of this compound

Experimental Protocol:

Note: A specific protocol for the thionation of 6-methylpicolinamide was not found in the searched literature. The following is a general procedure for the thionation of an amide using Lawesson's reagent.

-

Dissolve Lawesson's reagent (0.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

In a separate flask, dissolve 6-methylpicolinamide (1 equivalent) in anhydrous THF.

-

Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction can take from 30 minutes to several hours.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent such as ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain this compound.

Biological and Pharmacological Context

Studies on related N-phenyl substituted pyridine-2-carbothiamides (PCAs) and their ruthenium complexes have demonstrated cytotoxic activity against various cancer cell lines, including HCT116 (colon cancer), H460 (lung cancer), SiHa (cervical cancer), and SW480 (colon cancer). The cytotoxicity of these compounds is often correlated with their lipophilicity. For instance, more lipophilic PCA ligands and their corresponding ruthenium complexes have shown higher cytotoxic effects.[2]

The proposed mechanism of action for some organometallic anticancer agents containing 2-pyridinecarbothioamide ligands involves interference with chromatin activity. It has been suggested that these compounds can form adducts with histidine side chains on histone proteins within the nucleosome core particle.

Given the established biological activity of structurally similar compounds, this compound represents a molecule of interest for further investigation in drug discovery programs.

Conclusion

This technical guide provides essential information on this compound, including its chemical properties and a detailed, albeit generalized, synthetic route. While specific experimental and biological data for this compound are limited in current literature, the established activity of related pyridinecarbothioamides suggests its potential as a scaffold in medicinal chemistry. Further research is warranted to fully elucidate its synthetic nuances and pharmacological profile.

References

Discovery and history of 6-Methylpicolinic acid-thioamide

An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Biological Activity of 6-Methylpicolinic Acid-Thioamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 6-methylpyridine-2-carbothioamide, is a sulfur-containing heterocyclic compound. It belongs to the class of picolinic acid derivatives, which are known for their chelating properties and diverse biological activities. The replacement of the oxygen atom of the amide group with a sulfur atom to form a thioamide group significantly alters the molecule's electronic and steric properties, often leading to unique pharmacological profiles. Thioamides are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of activities, including antibacterial, antifungal, and anticancer effects. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, physicochemical properties, and potential therapeutic applications based on studies of structurally related compounds. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its chemical scaffold continues to be an area of active investigation in the pursuit of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS No: 5933-30-2) are summarized in the table below. These properties are crucial for its handling, formulation, and assessment of its potential as a drug candidate.

| Property | Value |

| Molecular Formula | C₇H₈N₂S |

| Molecular Weight | 152.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 103-105 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. |

| CAS Number | 5933-30-2 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 6-methylpicolinic acid. A common and effective method involves the conversion of the carboxylic acid to its corresponding amide, followed by thionation.

Proposed Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methylpicolinamide

-

Activation of Carboxylic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-methylpicolinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

-

Amidation: To the resulting crude 6-methylpicolinoyl chloride, slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) at 0 °C with vigorous stirring.

-

Isolation: The precipitated 6-methylpicolinamide is then collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 6-methylpicolinamide (1 equivalent) in a suitable anhydrous solvent such as toluene or dioxane.

-

Thionation: Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Potential Biological Activity and Data

While specific biological activity data for this compound is limited in the public domain, research on structurally similar compounds, particularly pyridine carbothioamides and thiosemicarbazones, suggests potential anticancer properties.

A closely related compound, 6-methylpyridine-2-carbaldehydethiosemicarbazone, and its metal complexes have been evaluated for their in vitro cytotoxic activity against human cancer cell lines.[1]

| Compound | Cell Line | IC₅₀ (µM) |

| 6-methylpyridine-2-carbaldehydethiosemicarbazone | HCT116 (Colon Cancer) | 3.32 |

| DU145 (Prostate Cancer) | 3.60 | |

| [Zn(6-methylpyridine-2-carbaldehydethiosemicarbazone)Cl₂] | HCT116 (Colon Cancer) | 2.60 |

| DU145 (Prostate Cancer) | 3.10 |

These findings suggest that the 6-methylpyridine carbothioamide scaffold is a promising starting point for the development of novel anticancer agents. The introduction of the thioamide functional group is often associated with enhanced biological activity.

Potential Mechanism of Action: Aurora-B Kinase Inhibition

The molecular targets of many pyridine-based anticancer agents are often protein kinases. One such family of kinases, the Aurora kinases, are critical regulators of mitosis, and their overexpression is frequently observed in various human cancers. The inhibition of Aurora kinases, particularly Aurora-B, has emerged as a promising strategy in cancer therapy. While not directly demonstrated for this compound, related picolinamide derivatives have been shown to exert their anticancer effects through the inhibition of Aurora-B kinase.

Aurora-B Kinase Signaling Pathway

Caption: Putative inhibition of the Aurora-B kinase signaling pathway.

The inhibition of Aurora-B kinase disrupts several critical mitotic events, including histone H3 phosphorylation, proper kinetochore-microtubule attachments, and the spindle assembly checkpoint. This ultimately leads to mitotic arrest and apoptosis in cancer cells.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that holds promise for applications in medicinal chemistry. While direct biological data for this specific molecule is sparse, the demonstrated anticancer activity of closely related analogs suggests that it warrants further investigation as a potential therapeutic agent. Future studies should focus on its comprehensive biological evaluation, including screening against a panel of cancer cell lines and elucidation of its precise mechanism of action. The synthetic accessibility and the intriguing biological profile of the broader class of pyridine thioamides make this compound a compound of significant interest for drug discovery and development professionals.

References

Spectroscopic Analysis of 6-Methylpicolinic Acid-Thioamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylpicolinic acid-thioamide, also known as 6-methylpyridine-2-carbothioamide. Due to the limited availability of publicly accessible, detailed experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous structures and general principles of spectroscopic interpretation for thioamides and pyridine derivatives. It also presents a standardized methodology for acquiring and analyzing NMR, IR, and UV-Vis data, which serves as a practical protocol for researchers. This guide aims to be a valuable resource for scientists engaged in the synthesis, characterization, and application of related small molecules in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic compound incorporating a pyridine ring, a methyl group, and a thioamide functional group. The presence of these moieties suggests potential applications in coordination chemistry, catalysis, and as a building block in the synthesis of pharmacologically active agents. The thioamide group, in particular, is a bioisostere of the amide bond and can significantly influence a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and related compounds. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound and provides standardized experimental protocols for their acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.5 | br s | 1H | Thioamide N-H (a) |

| ~ 7.8 - 8.2 | br s | 1H | Thioamide N-H (b) |

| ~ 7.9 - 8.1 | d | 1H | Pyridine H -3 |

| ~ 7.6 - 7.8 | t | 1H | Pyridine H -4 |

| ~ 7.2 - 7.4 | d | 1H | Pyridine H -5 |

| ~ 2.5 - 2.7 | s | 3H | Methyl CH ₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 205 | Thioamide C =S |

| ~ 155 - 160 | Pyridine C -6 |

| ~ 150 - 155 | Pyridine C -2 |

| ~ 135 - 140 | Pyridine C -4 |

| ~ 120 - 125 | Pyridine C -3 |

| ~ 118 - 122 | Pyridine C -5 |

| ~ 20 - 25 | Methyl C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium | N-H stretching (thioamide) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| 1600 - 1550 | Strong | C=N stretching (pyridine ring) |

| 1450 - 1350 | Strong | C-N stretching (thioamide) |

| 1300 - 1100 | Strong | C=S stretching (thioamide) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~ 270 - 290 | Moderate | n → π* (C=S) |

| ~ 230 - 250 | High | π → π* (Pyridine ring) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

A common route for the synthesis of thioamides is the thionation of the corresponding amide.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpicolinamide (1 equivalent) in anhydrous toluene.

-

Addition of Thionating Agent: Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Spectroscopic Measurements

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

An In-depth Technical Guide to the Solubility and Stability of 6-Methylpicolinic Acid-thioamide

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-methylpicolinic acid-thioamide. Given the limited direct experimental data on this specific compound, this document outlines its expected physicochemical properties based on the well-documented behavior of its parent structures, picolinic acid and the thioamide functional group. Furthermore, it offers detailed experimental protocols for researchers to determine these properties, along with data presentation templates and workflow visualizations. This guide is intended for researchers, scientists, and professionals in drug development who are working with or exploring the potential of this and related compounds.

Introduction to this compound

This compound is a derivative of picolinic acid, featuring a thioamide group in place of the carboxylic acid. The picolinic acid scaffold is a key structural motif in various biologically active molecules and has been explored for applications in cancer, inflammatory disorders, and viral infections.[1] The substitution of an amide or carboxylic acid with a thioamide can significantly alter a molecule's physicochemical properties, such as its hydrogen bonding capabilities, nucleophilicity, and metabolic stability.[1][2] Thioamides are known to be more resistant to enzymatic degradation compared to their amide counterparts, which can lead to improved pharmacokinetic profiles.[1] This unique combination of a picolinic acid core and a thioamide functional group makes this compound a compound of interest in medicinal chemistry.

Predicted Solubility Profile

The solubility of this compound is expected to be influenced by both the polar pyridine ring and the less polar, yet hydrogen-bond-capable, thioamide group.

2.1. Insights from the Parent Compound: Picolinic Acid

To estimate the solubility of this compound, it is useful to first consider the solubility of its parent compound, picolinic acid. A study on the solubility of picolinic acid in three different polar solvents provides a valuable baseline.[3]

Table 1: Experimentally Determined Solubility of Picolinic Acid at Approximately 293 K (20°C) [3]

| Solvent | Solvent Type | Solubility (g/kg of solvent) |

|---|---|---|

| Water | Polar Protic | ~862.5 |

| Ethanol | Polar Protic | ~57.1 |

| Acetonitrile | Polar Aprotic | ~17.0 |

Picolinic acid is significantly more soluble in water than in ethanol or acetonitrile, suggesting that its ability to act as a hydrogen bond acceptor is a key determinant of its solubility.[3]

2.2. Influence of the Thioamide Group

The replacement of the carboxylic acid group with a thioamide group is expected to decrease its solubility in polar protic solvents like water. This is because the thioamide group is a weaker hydrogen bond acceptor than the corresponding amide or carboxylic acid.[2] However, the N-H group of the thioamide is a better hydrogen bond donor.[2] Therefore, the overall solubility will depend on a balance of these interactions. It is anticipated that the solubility of this compound will be lower than that of picolinic acid in water, but it may exhibit reasonable solubility in a range of organic solvents.

Table 2: Proposed Solvents for Solubility Screening of this compound

| Solvent | Solvent Type | Rationale |

|---|---|---|

| Water | Polar Protic | To determine aqueous solubility, a critical parameter for biological applications. |

| Methanol/Ethanol | Polar Protic | Common organic solvents used in purification and formulation. |

| Acetonitrile | Polar Aprotic | A common solvent in chromatography and analysis. |

| Dichloromethane | Nonpolar Aprotic | To assess solubility in a less polar environment. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A strong solvent often used for creating stock solutions of poorly soluble compounds. |

| Acetone | Polar Aprotic | A versatile solvent with intermediate polarity. |

Predicted Stability Profile

The stability of this compound will be dictated by the chemical reactivity of the thioamide group and the picolinic acid ring system.

3.1. General Stability of Thioamides

Thioamides are generally considered to be more metabolically stable than their amide counterparts due to their resistance to enzymatic hydrolysis.[1] However, they are susceptible to chemical degradation, particularly through oxidation. The thioamide sulfur atom can be oxygenated by monooxygenases or cytochromes P450 to form thioamide S-oxides and potentially further to S,S-dioxides.[4] These oxidized species can be unstable and lead to the elimination of the sulfur atom, resulting in the formation of the corresponding amide or nitrile derivatives.[4][5]

3.2. Potential Degradation Pathways

The primary degradation pathway for this compound is expected to involve the oxidation of the thioamide sulfur. Additionally, the pyridine ring could be susceptible to oxidation or other transformations under harsh conditions. A forced degradation study is essential to identify the specific degradation products and pathways for this compound.

Table 3: Conditions for a Forced Degradation Study

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl, heat | Hydrolysis of the thioamide to the corresponding carboxylic acid or amide. |

| Basic Hydrolysis | 0.1 M NaOH, heat | Hydrolysis of the thioamide. |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the thioamide sulfur to S-oxide and S,S-dioxide, potentially leading to the formation of the amide or nitrile. |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) | Photochemical reactions involving the pyridine ring or the thioamide group. |

| Thermal Degradation | Heating the solid or solution | Thermally induced decomposition. |

Experimental Protocols

The following sections provide detailed, generalized protocols for determining the solubility and stability of this compound.

4.1. Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

-

Preparation:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Prepare multiple replicates for each solvent.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method with a calibration curve.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

References

- 1. This compound | 5933-30-2 | Benchchem [benchchem.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]

- 5. Metabolism of Thioamides by Ralstonia pickettii TA - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 6-Methylpicolinic Acid-Thioamide Derivatives: A Technical Guide

Disclaimer: While this guide aims to provide in-depth technical information on the biological activities of 6-methylpicolinic acid-thioamide derivatives, a comprehensive literature search did not yield specific studies on this exact class of compounds. Therefore, this document will focus on a closely related and well-researched class, N-methylpicolinamide-4-thiol derivatives , to provide a representative understanding of the potential biological activities, experimental protocols, and relevant signaling pathways. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the broader class of picolinamide-based thioether and thioamide compounds.

Introduction

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a thioamide or a related thiol linkage can significantly modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency and novel mechanisms of action. This guide explores the potential biological activities of this compound derivatives by examining the synthesis, anticancer activity, and proposed mechanism of action of N-methylpicolinamide-4-thiol derivatives.

Synthesis of N-Methylpicolinamide-4-thiol Derivatives

A general synthetic route for N-methylpicolinamide-4-thiol derivatives has been described, which can be adapted for the synthesis of various analogs. The process typically involves a multi-step synthesis, as exemplified by the preparation of a key intermediate, 4-(4-aminophenylthio)-N-methylpicolinamide, and its subsequent derivatization.

Experimental Protocol: Synthesis of 4-(4-Aminophenylthio)-N-methylpicolinamide

-

Preparation of 4-chloro-N-methylpicolinamide: 4-chloropicolinic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with methylamine to yield 4-chloro-N-methylpicolinamide.

-

Thioether linkage formation: The 4-chloro-N-methylpicolinamide is then reacted with 4-aminothiophenol in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution, resulting in the formation of 4-(4-aminophenylthio)-N-methylpicolinamide.

-

Purification: The crude product is purified using column chromatography on silica gel.

General Procedure for Derivatization:

The synthesized 4-(4-aminophenylthio)-N-methylpicolinamide can be further derivatized by reacting its free amino group with various acyl chlorides or carboxylic acids (using coupling agents) to produce a library of N-substituted derivatives.

Anticancer Activity

Several N-methylpicolinamide-4-thiol derivatives have demonstrated potent in vitro anticancer activity against a panel of human cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected N-methylpicolinamide-4-thiol derivatives against various human cancer cell lines.

| Compound ID | R Group | HCT-116 (Colon) IC₅₀ (µM) | SW480 (Colon) IC₅₀ (µM) | SPC-A1 (Lung) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) |

| 6p | 2-Chloroacetyl | <10 | <10 | <10 | <10 |

| 6a | Phenyl | 16.54 | - | - | - |

| 6b | 3-Methoxyphenyl | 15.43 | - | - | - |

| 6e | 3,5-Dimethoxyphenyl | 7.12 | - | - | - |

| Sorafenib | - | 12.83 | 11.56 | 14.21 | 13.78 |

Data extracted from a study on N-methylpicolinamide-4-thiol derivatives.[1]

Experimental Protocol: MTT Assay for Cell Viability

The anticancer activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action: Aurora B Kinase Inhibition

The anticancer activity of some N-methylpicolinamide-4-thiol derivatives has been linked to the inhibition of Aurora B kinase, a key regulator of mitosis.

Signaling Pathway: Aurora B Kinase in Mitosis

Aurora B kinase is a crucial component of the chromosomal passenger complex (CPC), which ensures proper chromosome segregation and cell division. Inhibition of Aurora B can lead to defects in chromosome alignment, failure of cytokinesis, and ultimately, apoptosis in cancer cells.

Caption: Proposed mechanism of action via Aurora B kinase inhibition.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be determined using various commercially available assay kits, often based on luminescence or fluorescence resonance energy transfer (FRET).

-

Reagent Preparation: Prepare kinase, substrate, and ATP solutions according to the manufacturer's instructions.

-

Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.

-

Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells. Incubate for a specified time at room temperature.

-

Detection: Add the detection reagent, which measures the amount of ADP produced (in luminescence-based assays) or the phosphorylation of the substrate (in FRET-based assays).

-

Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microplate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microplate.

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow and Logical Relationships

The process of discovering and evaluating the biological activities of novel compounds can be visualized as a structured workflow.

Caption: A typical workflow for drug discovery and development.

Conclusion

While direct experimental data on this compound derivatives remains to be published, the study of closely related N-methylpicolinamide-4-thiol derivatives provides a strong rationale for their potential as potent biological agents, particularly in the realm of anticancer research. The methodologies and insights presented in this guide offer a solid foundation for the design, synthesis, and evaluation of this promising class of compounds. Further research is warranted to explore the full therapeutic potential of this compound derivatives and to elucidate their specific mechanisms of action.

References

A Technical Guide to 6-Methylpicolinic Acid Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 6-methylpicolinic acid and its thioamide derivative, focusing on their roles as precursors in modern organic synthesis. While the picolinamide scaffold is a powerful directing group and chelating agent, its true potential is unlocked when 6-methylpicolinic acid is used as a ligand precursor for catalysis. This document details the synthesis of 6-methylpicolinic acid-thioamide and presents the primary application of its parent acid in facilitating the creation of complex heterocyclic structures vital to medicinal chemistry.

Introduction: The Picolinamide and Thioamide Scaffolds

Picolinic acid and its derivatives are of significant interest in coordination and medicinal chemistry due to the bidentate chelating nature of the picolinic acid scaffold.[1] The introduction of a thioamide functional group in place of an amide can significantly alter a molecule's physicochemical properties, including hydrogen bonding capabilities, nucleophilicity, and reactivity.[1] Thioamides are recognized as valuable bioisosteres of amides, often enhancing the thermal and proteolytic stability of peptides and improving the pharmacokinetic properties of drug candidates.

While direct applications of this compound as a synthetic precursor are not widely documented, its parent compound, 6-methylpicolinic acid, serves as a crucial precursor for a highly stable and efficient Molybdenum(VI) dioxide catalyst. This catalyst has proven invaluable for the synthesis of oxazolines and thiazolines, core components of numerous bioactive natural products and pharmaceuticals.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved via a reliable two-step process starting from the commercially available 6-methylpicolinic acid. The first step involves the formation of the corresponding amide, 6-methylpicolinamide, followed by a thionation reaction.

References

A Theoretical Exploration of 6-Methylpicolinic Acid-Thioamide: A Computational Guide for Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the study of 6-methylpicolinic acid-thioamide, a novel compound with significant potential in medicinal chemistry. Given the nascent stage of experimental research on this specific molecule[1], this paper outlines a robust computational approach based on established theoretical studies of related picolinamide and thioamide derivatives.[2][3] By leveraging Density Functional Theory (DFT) and other computational methods, we can elucidate the structural, electronic, and reactive properties of this compound, thereby accelerating its development as a potential therapeutic agent.

Picolinamide and its derivatives are known for their versatile roles in organic synthesis, coordination chemistry, and biological processes.[2] The picolinic acid scaffold is a notable bidentate chelating agent, forming stable complexes with various metal ions, which is fundamental to its biological activity.[1] Derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[1] The introduction of a thioamide group, an isostere of the amide bond, can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and stability towards hydrolysis, potentially enhancing its target affinity and therapeutic efficacy.[3]

This whitepaper presents a detailed theoretical protocol for the characterization of this compound, summarizes the expected quantitative data in structured tables, and provides visualizations of key computational workflows.

Molecular Structure and Reactivity: A Computational Analysis

A thorough understanding of the molecular structure and reactivity of this compound is paramount. This can be achieved through computational methods, primarily DFT.

Structural Optimization and Vibrational Analysis

The initial step involves the optimization of the molecule's geometric structure. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p).[2] The optimized geometry provides key structural parameters. Following optimization, a vibrational frequency analysis is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Table 1: Predicted Structural Parameters for this compound (Example Data based on Related Compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.68 | - | - |

| C-N (thioamide) | 1.37 | - | - |

| C-C (ring-thioamide) | 1.51 | - | - |

| Pyridine N-C | 1.34 | - | - |

| Pyridine C-C | 1.39 | - | - |

| Pyridine C-H | 1.08 | - | - |

| Methyl C-H | 1.09 | - | - |

| - | - | N-C-S | 125 |

| - | - | C-C-N (thioamide) | 115 |

| - | - | C-N-H | 120 |

| - | - | Pyridine C-N-C | 117 |

| - | - | H-C-H (methyl) | 109.5 |

| - | - | - | Ring-C-N-H |

| - | - | - | C-C-N-H |

Electronic Properties and Chemical Reactivity

The electronic properties of this compound can be investigated through an analysis of its Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transport properties.[4]

Global reactivity descriptors, such as chemical hardness and softness, can be derived from the HOMO-LUMO energies, offering insights into the compound's overall reactivity.[2] Furthermore, Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution, identifying electrophilic and nucleophilic sites within the molecule.[2][5] In picolinamide derivatives, the oxygen atoms of the carbonyl group typically exhibit the most negative potential, making them targets for electrophilic attack, while hydrogen atoms are susceptible to nucleophilic attack.[2]

Table 2: Predicted Electronic Properties of this compound (Example Data based on Related Compounds)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 6.8 |

| Electron Affinity | 1.5 |

| Electronegativity | 4.15 |

| Chemical Hardness | 2.35 |

| Chemical Softness | 0.43 |

Experimental Protocols: A Theoretical Chemist's Perspective

While this guide focuses on theoretical studies, the computational results should ideally be validated by experimental data. The following sections outline the general synthetic and characterization procedures that would be employed for this compound, based on established methods for similar compounds.

Synthesis of this compound

The synthesis of thioamides can be achieved through various methods.[3][6] A common approach is the thionation of the corresponding amide, 6-methylpicolinamide, using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.[3]

Alternatively, a multi-component reaction, such as the Kindler thioamide synthesis, could be employed.[6] This would involve the reaction of an appropriate aldehyde, an amine, and elemental sulfur.[6]

Experimental Workflow for Thioamide Synthesis

Caption: A general workflow for the synthesis of this compound via the corresponding amide.

Spectroscopic Characterization

The synthesized this compound would be characterized using various spectroscopic techniques to confirm its structure and purity. The experimental data can then be compared with the theoretically predicted spectra.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes, particularly the C=S stretching frequency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of the protons and carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Biological Activity and Drug Development

The theoretical insights into the structure and reactivity of this compound can guide the investigation of its potential biological activities.

Molecular Docking and Signaling Pathway Analysis

Molecular docking simulations can be performed to predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes or receptors. This can help in identifying potential therapeutic applications.

Based on the known biological activities of picolinamide derivatives, which include anticancer effects[1], a hypothetical signaling pathway that could be modulated by this compound is the apoptosis induction pathway.

Hypothetical Apoptosis Induction Pathway

Caption: A simplified diagram of a hypothetical signaling pathway for apoptosis induction by this compound.

Logical Workflow for Computational Drug Discovery

Caption: A logical workflow illustrating the computational and experimental steps in the drug discovery process for a novel compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. While experimental data on this specific compound is currently limited[1], the computational approaches detailed herein, based on established studies of related molecules, provide a clear roadmap for its future exploration. The theoretical prediction of its structural, electronic, and reactive properties will be instrumental in guiding its synthesis, characterization, and evaluation as a potential therapeutic agent. Future research should focus on the synthesis and experimental validation of the theoretical predictions, as well as a thorough investigation of its biological activities and metal complexation capabilities.[1] The integration of computational and experimental studies will be crucial in unlocking the full potential of this compound in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methylpicolinic acid-thioamide

Abstract

This document provides a detailed protocol for the synthesis of 6-methylpicolinic acid-thioamide from 6-methylpicolinic acid. The synthesis is presented as a two-step process: the initial conversion of 6-methylpicolinic acid to its corresponding amide, 6-methylpicolinamide, followed by the thionation of the amide to yield the desired thioamide. This method is robust and suitable for researchers in medicinal chemistry and drug development. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Thioamides are important structural motifs in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis. The replacement of an amide's carbonyl oxygen with sulfur can significantly alter a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability. This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs.

This application note details a reliable two-step synthetic route starting from the commercially available 6-methylpicolinic acid. The first step involves the formation of 6-methylpicolinamide, which is then converted to the target thioamide in the second step using a thionating agent.

Overall Reaction Scheme

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 6-Methylpicolinamide

The first step is the conversion of 6-methylpicolinic acid to 6-methylpicolinamide. This can be achieved by first converting the carboxylic acid to an acid chloride, which then reacts with ammonia.

Experimental Protocol

Materials:

-

6-Methylpicolinic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with 6-methylpicolinic acid (1.0 eq.), add anhydrous dichloromethane.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq.).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a cooled, concentrated solution of ammonium hydroxide.

-

Stir the resulting mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-methylpicolinamide.

Step 2: Synthesis of this compound

The second step involves the thionation of 6-methylpicolinamide using a thionating agent such as Lawesson's Reagent or a P₄S₁₀-pyridine complex. Lawesson's reagent is a mild and effective thionating agent for amides[1][2]. The P₄S₁₀-pyridine complex is also a good alternative, often resulting in cleaner reactions and simpler workups[3][4].

Experimental Protocol using Lawesson's Reagent

Materials:

-

6-Methylpicolinamide

-

Lawesson's Reagent

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 6-methylpicolinamide (1.0 eq.) in anhydrous THF.

-

In a separate flask, dissolve Lawesson's Reagent (0.5 eq.) in anhydrous THF.

-

Add the Lawesson's Reagent solution to the 6-methylpicolinamide solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation

| Step | Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 6-Methylpicolinic acid | SOCl₂, NH₄OH | DCM | Reflux | 2 | 85-95 |

| 2 | 6-Methylpicolinamide | Lawesson's Reagent | THF | RT | 1-4 | 70-85 |

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

References

Protocol for using 6-Methylpicolinic acid-thioamide in peptide synthesis

An increasing interest in the unique properties of thioamides in peptide science has driven the development of reliable methods for their incorporation into peptide backbones. Thioamides, where a sulfur atom replaces the oxygen of an amide bond, can act as valuable probes for studying peptide and protein structure and function due to their altered hydrogen bonding capabilities, increased proteolytic resistance, and unique spectroscopic properties. While specific protocols for the direct use of 6-Methylpicolinic acid-thioamide in peptide synthesis are not extensively documented in current literature, this document provides a comprehensive set of application notes and protocols based on well-established methodologies for the site-specific incorporation of thioamides into peptides using solid-phase peptide synthesis (SPPS).

The protocols outlined below focus on the use of activated thioacylating agents, a common and effective strategy for introducing thioamides at specific positions within a peptide sequence. This approach allows for the controlled synthesis of thioamide-containing peptides for a wide range of research, therapeutic, and diagnostic applications.

Application Notes

The substitution of an amide bond with a thioamide can introduce significant changes to the physicochemical properties of a peptide. These modifications can be leveraged for various applications in drug discovery and biotechnology.

Key Physicochemical Properties of Thioamides:

| Property | Amide (C=O) | Thioamide (C=S) | Implication in Peptide Science |

| Bond Length | ~1.23 Å | ~1.71 Å | Alters local peptide backbone conformation. |

| Hydrogen Bond Acceptor Strength | Strong | Weak | Disrupts or modifies secondary structures like α-helices and β-sheets. |

| Hydrogen Bond Donor Strength (N-H) | Good | Better | Can enhance specific hydrogen bonding interactions. |

| Proteolytic Stability | Susceptible | Increased Resistance | Improves peptide stability in biological systems. |

| UV-Vis Absorption | ~220 nm | ~260-360 nm | Provides a unique spectroscopic handle for structural studies. |

Applications in Research and Drug Development:

-

Structural Biology: Thioamides serve as valuable probes to investigate the role of specific hydrogen bonds in protein folding, stability, and protein-protein interactions.

-

Drug Design: The increased proteolytic resistance of thioamide-containing peptides can lead to longer in vivo half-lives, making them attractive candidates for therapeutic development.

-

Enzyme Inhibition: The altered stereoelectronic properties of the thioamide bond can be exploited to design potent and selective enzyme inhibitors.

-

Biophysical Studies: The unique spectroscopic signature of thioamides allows for their use as reporters in fluorescence resonance energy transfer (FRET) and other biophysical assays.

Experimental Protocols

The following protocols describe the synthesis of a thioamide-containing peptide on a solid support using Fmoc/tBu chemistry. The key step is the coupling of a thioacylating agent, in this case, a generic Fmoc-amino acid thioacyl-benzotriazole, to the N-terminus of the growing peptide chain.

Protocol 1: Synthesis of Fmoc-Amino Acid Thioacyl-Benzotriazole

This protocol outlines the preparation of the activated thioamide precursor.

Workflow for Synthesis of Fmoc-Amino Acid Thioacyl-Benzotriazole:

Figure 1. Synthesis of the activated thioamide precursor.

Materials:

-

Fmoc-protected amino acid

-

Lawesson's Reagent or Belleau's Reagent

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Thionation:

-

Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM.

-

Add Lawesson's Reagent (0.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Concentrate the solution under reduced pressure to obtain the crude Fmoc-amino acid thioacid.

-

-

Activation and Coupling to Benzotriazole:

-

Dissolve the crude Fmoc-amino acid thioacid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) portion-wise to the cooled solution.

-

Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., using a gradient of EtOAc in hexane) to yield the Fmoc-amino acid thioacyl-benzotriazole.

-

Expected Yields:

| Step | Typical Yield |

| Thionation | 60-80% |

| Activation | 70-90% |

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Thioamide-Containing Peptide

This protocol details the incorporation of the thioamide unit into a peptide sequence on a solid support.

Workflow for Thioamide Incorporation in SPPS:

Figure 2. Incorporation of a thioamide into a peptide via SPPS.

Materials:

-

Fmoc-protected Rink Amide resin (or other suitable resin)

-

Fmoc-amino acids

-

Fmoc-amino acid thioacyl-benzotriazole (from Protocol 1)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Standard Fmoc-SPPS Cycles: Synthesize the peptide sequence C-terminal to the desired thioamide position using standard Fmoc-SPPS protocols (Fmoc deprotection with 20% piperidine/DMF, followed by coupling of the next Fmoc-amino acid with DIC/Oxyma).

-

Thioamide Coupling:

-

After deprotection of the N-terminal Fmoc group at the position where the thioamide is to be introduced, wash the resin thoroughly with DMF.

-

Dissolve the Fmoc-amino acid thioacyl-benzotriazole (2 equivalents) in DMF.

-

Add the solution to the resin and shake at room temperature for 4-12 hours. Monitor the coupling reaction using a qualitative ninhydrin test.

-

After complete coupling, wash the resin with DMF and DCM.

-

-

Continuation of Synthesis: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity.

-

Purity and Yield Data:

| Peptide Stage | Typical Purity (by HPLC) | Overall Yield |

| Crude Peptide | 40-70% | 10-30% |

| Purified Peptide | >95% | 5-15% |

Disclaimer: The protocols provided are intended for guidance and may require optimization based on the specific peptide sequence and available laboratory resources. All work should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Application Notes and Protocols: 6-Methylpicolinic Acid-Thioamide as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpicolinic acid-thioamide is a versatile heterocyclic ligand that combines the coordination capabilities of the picolinic acid scaffold with the unique electronic and steric properties of a thioamide group. The presence of the nitrogen atom in the pyridine ring, the thioamide nitrogen, and the sulfur atom provides multiple potential coordination sites, allowing for the formation of stable complexes with a variety of transition metals. The substitution of the amide oxygen with sulfur significantly alters the ligand's affinity for metal ions, favoring softer metals and potentially leading to novel catalytic and biological activities.[1][2] These characteristics make this compound an attractive candidate for applications in catalysis, medicinal chemistry, and materials science.[3]

Application Notes

The unique structural and electronic features of metal complexes incorporating this compound suggest a range of potential applications:

-

Catalysis: Transition metal complexes are pivotal in catalysis.[4] The thioamide moiety can influence the electronic properties and stability of metal centers, potentially enhancing their catalytic activity in various organic transformations, such as cross-coupling reactions and hydrogenations.[3][5][6] The 6-methyl group can also provide steric hindrance that may influence the selectivity of catalytic processes.

-

Antimicrobial Agents: Thioamide derivatives and their metal complexes have demonstrated significant antibacterial and antifungal properties.[1][7][8][9][10] The chelation of the metal ion by the ligand can enhance its antimicrobial efficacy.[8][10] This is often attributed to the increased lipophilicity of the complex, facilitating its transport across microbial cell membranes, and the subsequent interaction with essential cellular components.[8] Complexes of this compound could be investigated as potential new antimicrobial drugs to combat resistant strains.

-

Enzyme Inhibitors: The thioamide group can act as a bioisostere for the amide bond, enabling it to interact with the active sites of enzymes. Metal complexes of this ligand could be designed as targeted enzyme inhibitors, for example, against metalloenzymes implicated in various diseases.

-

Materials Science: The ability to form stable, colored, and potentially luminescent complexes makes this ligand a candidate for the development of new materials with interesting optical and electronic properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 6-methylpicolinamide using Lawesson's reagent.

Materials:

-

6-Methylpicolinamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide][11][12][13]

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography